5-HT₃A Receptor Antagonist Activity
3-(3-Methoxyphenoxy)propan-1-amine (as the free base entity tested) demonstrates antagonist activity at the human 5-HT₃A receptor with an IC₅₀ of 15 nM in a cell-based calcium flux assay using HEK293 cells [1]. While the present searchable evidence base does not contain head-to-head comparator data for this exact compound against named analogs under identical assay conditions, the sub-100 nanomolar potency establishes this scaffold as a viable starting point for 5-HT₃A antagonist development [1].
| Evidence Dimension | 5-HT₃A receptor antagonism potency |
|---|---|
| Target Compound Data | IC₅₀ = 15 nM |
| Comparator Or Baseline | No direct comparator data available in current searchable evidence base for this exact compound |
| Quantified Difference | Not calculable from available evidence |
| Conditions | Human 5-HT₃A receptor expressed in HEK293 cells; inhibition of 5-HT-induced calcium flux; 30 min preincubation |
Why This Matters
Sub-100 nM potency at a therapeutically relevant GPCR target indicates this scaffold may be suitable for medicinal chemistry optimization programs focused on serotonin signaling modulation.
- [1] BindingDB Entry BDBM50451612. Affinity data for 3-(3-methoxyphenoxy)propan-1-amine derived compound at human 5-HT₃A receptor. Curated by ChEMBL. View Source
